molecular formula C15H10N2O3S2 B3258127 2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone CAS No. 300815-37-6

2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone

Cat. No. B3258127
CAS RN: 300815-37-6
M. Wt: 330.4 g/mol
InChI Key: RIUPCBPWZWFMFY-UHFFFAOYSA-N
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Description

The compound “2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling, acetylation, and nucleophilic substitution (SN2) reactions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives, including “2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone”, have been found to have significant anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antioxidant Activity

Thiazole derivatives are known for their antioxidant properties . They help the body to release energy from carbohydrates during metabolism and also play a role in the synthesis of neurotransmitters, such as acetylcholine .

Analgesic Activity

Thiazole compounds are also recognized for their analgesic (pain-relieving) effects . This makes them valuable in the development of new pain management medications .

Anti-Inflammatory Activity

Compounds with a thiazole ring have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . This makes them useful in the fight against various bacterial infections .

Antifungal Activity

Thiazole compounds have shown antifungal properties . This makes them potential candidates for the development of new antifungal medications .

Antiviral Activity

Thiazole derivatives are also known for their antiviral properties . They can be used in the development of new antiviral drugs .

COX-2 Inhibitory Activity

Some thiazole compounds have shown fair COX-2 inhibitory activity . This makes them potential candidates for the development of new COX-2 inhibitors .

Mechanism of Action

Future Directions

The future directions for research on “2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone” and similar compounds could include further exploration of their biological activities, such as their antimicrobial, antiviral, and antitumor properties . Additionally, more research could be done to optimize their synthesis and improve their physical and chemical properties.

properties

IUPAC Name

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S2/c18-13(10-4-2-1-3-5-10)9-21-15-16-12-7-6-11(17(19)20)8-14(12)22-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUPCBPWZWFMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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